molecular formula C9H11ClN2O B1277321 N-(2-Chloro-3-pyridinyl)-2-methylpropanamide CAS No. 547705-74-8

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide

Cat. No. B1277321
M. Wt: 198.65 g/mol
InChI Key: FDSJTVAAHWPVSG-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a chemical compound that belongs to the class of pyridinecarboxamides. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom, and an amide functional group. The specific compound has a chloro substituent on the pyridine ring and a methyl group on the propanamide moiety.

Synthesis Analysis

The synthesis of related pyridinecarboxamide compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes, as seen in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides have been synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester . The synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide provides insight into the reaction conditions and optimization for chlorinated pyridinecarboxamides .

Molecular Structure Analysis

The molecular structure of pyridinecarboxamide derivatives can be complex, as seen in the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a tetragonal space group and a unique molecular geometry . The crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide using X-ray diffraction and DFT calculations further demonstrates the intricacies of such compounds .

Chemical Reactions Analysis

Chemoselective reactions of pyridinecarboxamide derivatives with electrophiles have been studied, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines . The reactivity of these compounds is influenced by the presence of nucleophilic centers, which can be predicted by ab initio calculations.

Physical and Chemical Properties Analysis

The physicochemical properties of N-(chlorophenyl)pyridinecarboxamides have been extensively studied, revealing that hydrogen bonding plays a significant role in their aggregation and molecular planarity . The melting temperatures of these compounds are influenced by lattice energy and molecular symmetry, following Carnelley’s rule . Additionally, the solubility of polyamides based on pyridine derivatives in polar solvents indicates the influence of the pyridyl moiety on the physical properties of these polymers .

Scientific Research Applications

Anti-Inflammatory Applications

N-Pyridinyl(methyl)-N1-substituted-3-indolepropanamides, a class that includes N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, have been studied for their anti-inflammatory activity. This research found that certain propanamides exhibited significant activity in reducing ear edema and were effective in the carrageenan rat paw edema model. Importantly, some derivatives in this class demonstrated high levels of activity without toxic effects observed in related compounds (Gallard et al., 2003).

Antidepressant and Nootropic Activities

Research on Schiff's bases and 2-azetidinones derived from N-(2-Chloro-3-pyridinyl)-2-methylpropanamide showed potential antidepressant and nootropic (cognitive-enhancing) activities. These compounds exhibited dose-dependent antidepressant and nootropic effects, indicating the 2-azetidinone skeleton's potential as a central nervous system active agent (Thomas et al., 2016).

Synthesis and Molecular Structure

Studies on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which include N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, have been conducted to understand their molecular structure better. These studies are crucial for the development of pharmaceuticals and understanding the compound's chemical behavior (Qing-cai, 2011).

Metabolic Pathway Analysis

An in-depth study of the metabolic fate and disposition of a related compound, 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide, in rats and dogs revealed extensive metabolism with major pathways including oxidation and phase II glucuronidation or sulfation. This study provides insights into the metabolic pathways of similar compounds, which is critical for drug development and safety evaluation (Yue et al., 2011).

Hyperglycemic-Hypoglycemic Activity

N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, a category related to N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, have been synthesized to study the impact of substituents on blood glucose levels. This research contributes to the understanding of how structural modifications in such compounds can lead to varied biological activities, including hyperglycemic and hypoglycemic effects (Yeung & Knaus, 1987).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, and safety precautions needed when handling the compound.


Future Directions

This involves potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(2)9(13)12-7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSJTVAAHWPVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404801
Record name N-(2-chloropyridin-3-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide

CAS RN

547705-74-8
Record name N-(2-chloropyridin-3-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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